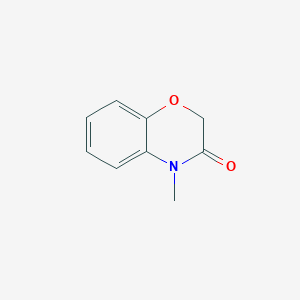










|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C([O-])(O)=O.[Na+].Cl[CH2:16][C:17](Cl)=[O:18]>C(Cl)(Cl)Cl.O.CC(C)=O>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[O:9][CH2:16][C:17]1=[O:18] |f:1.2|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To this suspension was added slowly
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent
|
|
Type
|
ADDITION
|
|
Details
|
1 g of K2CO3 were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the slurry was heated at 70° C. for additional 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
200 ml of EtOAc were added
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed 3× with 0.1N HCl and 5× with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The remaining organic layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
|
Type
|
CUSTOM
|
|
Details
|
EtOAc was removed under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(COC2=C1C=CC=C2)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 109.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |